molecular formula C19H28N4O6S B2949250 N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-94-4

N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2949250
CAS No.: 874805-94-4
M. Wt: 440.52
InChI Key: MGQDMFJNISZQGL-UHFFFAOYSA-N
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Description

N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a morpholinoethyl group (R1) and a tosyl-substituted oxazolidine moiety (R2). The morpholino group, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility and hydrogen-bonding capacity, while the tosyl (p-toluenesulfonyl) group on the oxazolidine ring may influence reactivity and metabolic stability. Though direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs in the oxalamide class are well-documented in antiviral, flavoring, and metabolic studies .

Properties

IUPAC Name

N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6S/c1-15-2-4-16(5-3-15)30(26,27)23-10-13-29-17(23)14-21-19(25)18(24)20-6-7-22-8-11-28-12-9-22/h2-5,17H,6-14H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQDMFJNISZQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features an oxalamide backbone, which is characterized by the presence of an oxazolidine ring and a morpholinoethyl group. The structural formula can be represented as follows:

N1 2 morpholinoethyl N2 3 tosyloxazolidin 2 yl methyl oxalamide\text{N1 2 morpholinoethyl N2 3 tosyloxazolidin 2 yl methyl oxalamide}

This structure contributes to its potential interactions with various biological targets, including enzymes and receptors.

Biological Activity

Mechanism of Action

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The oxazolidine ring may facilitate binding to enzyme active sites, while the morpholinoethyl group enhances solubility and bioavailability. The exact mechanisms depend on the specific biological context, but potential actions include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering physiological processes.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, influencing cellular responses.

Case Studies

  • Antipsychotic Activity : A series of structurally similar compounds demonstrated selective agonist activity at serotonin 5-HT2C receptors. These compounds showed functional selectivity that could lead to antipsychotic effects without the typical side effects associated with traditional antipsychotics .
  • Toxicology Assessments : The compound's analogs have been evaluated for their toxicological profiles using various predictive models. These assessments help in understanding the safety and efficacy profiles necessary for drug development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructural FeaturesBiological ActivityReferences
This compoundOxazolidine ring, morpholinoethyl groupPotential enzyme inhibitor, receptor modulator
N1-(tosyl)oxazolidin-2-ylmethylTosyl group instead of mesitylsulfonylAntipsychotic properties
N1-(piperidinoethyl)oxalamidePiperidino group instead of morpholinoVarying receptor interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous oxalamides:

Table 1: Comparative Analysis of Oxalamide Derivatives

Compound Name R1 Substituent R2 Substituent Yield (%) Melting Point (°C) Biological Activity Metabolic Stability References
Target Compound 2-Morpholinoethyl (3-Tosyloxazolidin-2-yl)methyl - - - - -
N1-((1-Acetylpiperidin-2-yl)(thiazolyl)methyl)-N2-(4-Cl-phenyl)oxalamide (13) 1-Acetylpiperidin-2-yl + thiazolyl 4-Chlorophenyl 36 - Antiviral (HIV entry inhibition) -
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl - - Umami agonist (flavoring) No amide hydrolysis observed
2-{[5-(4-Cl-Benzylidene)-thiazolidin-3-yl]amino}-N-(4-MeO-phenyl)-2-thioxoacetamide (9) Thiazolidinone + 4-Cl-benzylidene 4-Methoxyphenyl 90 186–187 - -
FAO/WHO No. 1768 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl - - Flavoring agent Rapid metabolism, no amide hydrolysis

Functional and Metabolic Comparisons

  • Antiviral Activity: Compound 13 () demonstrates HIV entry inhibition, suggesting that morpholino-like groups may contribute to antiviral mechanisms. The target’s tosyloxazolidine group could modulate binding affinity to viral targets .
  • Flavoring Applications: S336 and FAO/WHO compounds () highlight oxalamides’ versatility.
  • Metabolism: FAO/WHO oxalamides (No. 1768) undergo rapid hepatic metabolism without amide hydrolysis, indicating metabolic stability of the oxalamide core. The target’s tosyl group may introduce alternative pathways, such as sulfonamide cleavage .

Key Research Findings and Implications

Structural Diversity: Oxalamides tolerate diverse substituents (e.g., morpholino, thiazolyl, pyridyl), enabling tailored applications in drug discovery or flavor science .

Metabolic Stability : The oxalamide backbone resists hydrolysis, but substituents like tosyl may alter metabolic fate compared to methoxybenzyl groups .

Yield Optimization : High-yield syntheses (e.g., compound 9 at 90%) suggest that sterically simple substituents favor efficiency, while bulky groups (e.g., compound 13 at 36%) reduce yields .

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